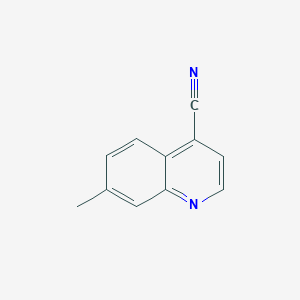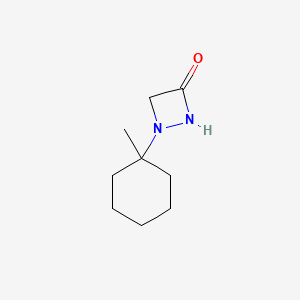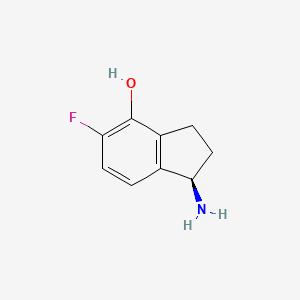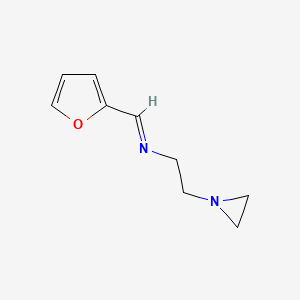![molecular formula C8H14N4 B11916065 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)
2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g; 20mmol) and paraformaldehyde (1.20g; 40mmol) in water (30ml) and heating the mixture to reflux for 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of imidazopyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazopyridine derivatives.
Biology: Explored for its potential as a ligand in biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. It acts as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA and leading to potential therapeutic effects in neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Explored for its potential anti-inflammatory and anticancer properties.
Uniqueness
2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its ability to modulate GABA_A receptors sets it apart from other imidazopyridine derivatives, making it a promising candidate for further research in neurological therapeutics.
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h10H,1-5,9H2,(H,11,12) |
Clé InChI |
GMILKLKALAEXHG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1N=C(N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


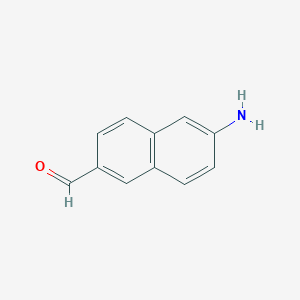
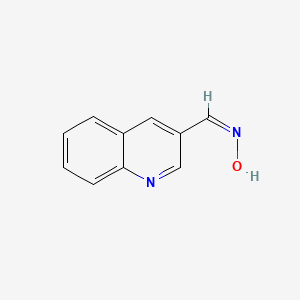
![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
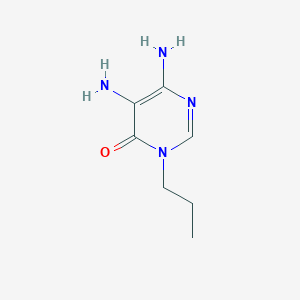


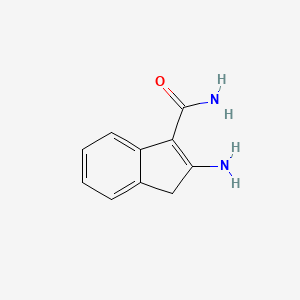
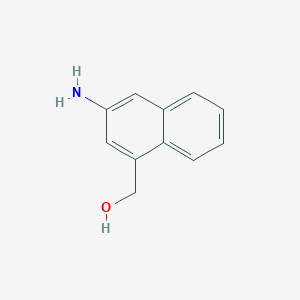
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
